Hydroxylamine-O-sulfonic acid, also known as aminosulfuric acid, is an inorganic compound with the molecular formula . It is a white, hygroscopic solid that is soluble in water. The compound exists predominantly as a zwitterion, represented more accurately as . Hydroxylamine-O-sulfonic acid is primarily synthesized through the sulfonation of hydroxylamine using oleum or chlorosulfonic acid, making it a versatile reagent in organic synthesis .
The synthesis of hydroxylamine-O-sulfonic acid can be achieved through several methods:
Hydroxylamine-O-sulfonic acid finds numerous applications in organic synthesis:
Interaction studies involving hydroxylamine-O-sulfonic acid have revealed its reactivity with various substrates, leading to significant synthetic transformations. For example, its reaction with aromatic ethers can yield diarylsulfones under specific conditions. This highlights its utility in diverse synthetic pathways and its ability to facilitate complex
Several compounds share structural or functional similarities with hydroxylamine-O-sulfonic acid. Here are a few notable examples:
Compound | Structural Formula | Unique Features |
---|---|---|
Hydroxylamine | A simpler amine that lacks sulfonate functionality. | |
Sulfamic Acid | Contains a sulfonamide group; used as a reagent for sulfonation. | |
Aminothiazole | Varies | Contains both nitrogen and sulfur; used in medicinal chemistry. |
Hydroxylammonium Sulfate | A precursor to hydroxylamine-O-sulfonic acid; less reactive. |
Hydroxylamine-O-sulfonic acid is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to engage in a wide range of
Corrosive;Irritant;Environmental Hazard